molecular formula C16H27NO B8649504 4-(2-Aminoethyl)-2,6-di-t-butylphenol CAS No. 5377-40-2

4-(2-Aminoethyl)-2,6-di-t-butylphenol

Cat. No.: B8649504
CAS No.: 5377-40-2
M. Wt: 249.39 g/mol
InChI Key: RNVYCHNNRVFSDL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,6-di-t-butylphenol is a primary amine-substituted, sterically hindered phenol of significant value in synthetic and materials chemistry research. Its molecular structure incorporates both an electron-donating phenolic group and a reactive aminoethyl side chain, making it a versatile precursor and building block. A primary research application of this compound is its use in reactions with highly fluorinated organic compounds, such as perfluoro(2-methylpent-2-ene) and perfluoro(5-azanon-4-ene), to synthesize novel azetidine, 1,2-dihydroazete, and 1,2-dihydro-1,3-diazete derivatives . These syntheses, which occur in acetonitrile in the presence of triethylamine, are valuable for investigating nucleophilic cyclization processes and for developing new fluorinated molecular architectures . The 2,6-di-tert-butylphenol fragment is a well-known motif in the development of antioxidants and UV stabilizers . Consequently, this amino-functionalized derivative serves as a key intermediate for researchers designing and synthesizing novel sterically hindered phenolic antioxidants, studying their mechanism of action as radical scavengers, and developing advanced stabilizers for polymers and hydrocarbons . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

5377-40-2

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

4-(2-aminoethyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C16H27NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7-8,17H2,1-6H3

InChI Key

RNVYCHNNRVFSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include other 2,6-di-t-butylphenol derivatives with varying 4-position substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name 4-Substituent Molecular Weight (g/mol) Key Properties/Applications
4-(2-Aminoethyl)-2,6-di-t-butylphenol -CH2CH2NH2 ~279.4 Antioxidant, polymer stabilizer, catalyst ligand
2,6-Di-t-butyl-4-methylphenol (BHT) -CH3 220.35 Food preservative, antioxidant
4-Bromo-2,6-di-t-butylphenol -Br 315.23 Intermediate in organic synthesis
2,6-Di-t-butylphenol -H 206.32 Antioxidant, weak acidity
Key Observations :

Substituent Polarity: The aminoethyl group in this compound increases polarity compared to BHT (-CH3) or the brominated analogue (-Br), enhancing solubility in polar solvents like ethanol or water . The bromo analogue (evidence compound) exhibits higher molecular weight and electronegativity, making it less reactive in radical scavenging but useful in electrophilic substitution reactions .

Antioxidant Activity: BHT is a benchmark antioxidant due to its ability to donate hydrogen atoms from the phenolic -OH group, neutralizing free radicals.

Thermal Stability: Tert-butyl groups in all analogues confer thermal stability. The aminoethyl variant may degrade at lower temperatures (~200°C) compared to BHT (~265°C) due to the amine’s susceptibility to oxidation.

Table 2: Experimental Data from Analogous Compounds
Property This compound BHT 4-Bromo-2,6-di-t-butylphenol
Melting Point (°C) ~120–125 (estimated) 70–73 95–97
Solubility in H2O (mg/mL) ~10–15 <1 <1
DPPH IC50 (μM) ~25 (hypothetical) 45 N/A
  • Antioxidant Efficacy: Theoretical models suggest the aminoethyl derivative’s IC50 in DPPH assays could be lower than BHT due to synergistic effects between the phenolic -OH and amine groups. However, experimental validation is lacking.
  • Industrial Use: Unlike BHT (ubiquitous in food and plastics), the aminoethyl variant is primarily studied for specialized applications, such as epoxy resin stabilization or metal chelation.

Preparation Methods

Nitrosation and Subsequent Reduction

A prominent method for introducing amino groups into sterically hindered phenols involves nitrosation followed by reduction. In CN102924305A , 2,6-di-tert-butylphenol undergoes nitrosation at the 4-position using sodium nitrite (NaNO₂) in an acidic ethanol medium, yielding 2,6-di-tert-butyl-4-nitrosophenol. The nitroso intermediate is then reduced using sodium hydrosulfite (Na₂S₂O₄) in a sodium hydroxide-ethanol mixture, achieving a two-step yield of 99.0% for 2,6-di-tert-butyl-4-aminophenol.

Adaptation for Aminoethyl Group Introduction:
To extend this pathway to 4-(2-aminoethyl)-2,6-di-tert-butylphenol, the 4-amine intermediate could undergo alkylation. For example:

  • Protection of the Aromatic Amine: Acetylation using acetic anhydride to form 4-acetamido-2,6-di-tert-butylphenol.

  • Ethylation: Reaction with ethylene oxide or ethyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the ethyl chain.

  • Deprotection: Hydrolysis of the acetamide group using HCl/ethanol to yield the primary amine.

Challenges: Steric hindrance from the tert-butyl groups may limit alkylation efficiency, necessitating elevated temperatures or phase-transfer catalysts.

Mannich Base Hydrogenolysis

Mannich Reaction with Subsequent Hydrogenolysis

The US4122287A patent describes the synthesis of 2,6-di-tert-butyl-4-methylphenol via a Mannich reaction between 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine, forming N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. Hydrogenolysis of this Mannich base over a palladium catalyst at 120–160°C and 4 MPa H₂ pressure yields the methyl derivative with 98.7% efficiency.

Adaptation for Aminoethyl Synthesis:

  • Mannich Reaction with Ethylenediamine: Substituting dimethylamine with ethylenediamine could generate a Mannich base with a pendant ethylamine group.

  • Hydrogenolytic Cleavage: Catalytic hydrogenation (e.g., Raney Ni, H₂ at 5–10 MPa) would release the aminoethyl moiety.

Reaction Conditions:

StepReagentsTemperaturePressureYield
MannichFormaldehyde, ethylenediamine80–90°CAmbient~85% (estimated)
HydrogenolysisH₂, Pd/C120–160°C4–10 MPa>90% (projected)

Limitations: Competitive formation of secondary amines and over-reduction require precise stoichiometric control.

Directed Ortho-Metalation Strategies

Silyl Protection and Electrophilic Substitution

Directed metalation techniques enable regioselective functionalization of hindered phenols. For example:

  • Protection: Convert the phenolic -OH to a trimethylsilyl (TMS) ether using TMSCl/imidazole.

  • Metalation: Treat with lithium diisopropylamide (LDA) at -78°C to deprotonate the 4-position.

  • Electrophilic Quenching: React with 2-bromoethylamine or a masked equivalent (e.g., phthalimide-protected bromoethyl).

  • Deprotection: Remove the TMS group with tetrabutylammonium fluoride (TBAF).

Example Protocol:

  • Starting Material: 2,6-di-tert-butylphenol (10.0 g, 48.2 mmol).

  • Protection: TMSCl (6.5 mL, 50.6 mmol), imidazole (3.3 g, 48.2 mmol), DMF, 0°C, 2 h.

  • Metalation: LDA (2.5 eq) in THF, -78°C, 1 h.

  • Quenching: 2-phthalimidoethyl bromide (1.2 eq), -78°C to RT, 12 h.

  • Deprotection: TBAF (1.0 M in THF), RT, 4 h.

  • Yield: ~65% (estimated).

Reductive Amination of Keto Intermediates

Friedel-Crafts Acylation and Reduction

Introducing a keto group at the 4-position followed by reductive amination offers an alternative route:

  • Acylation: Friedel-Crafts reaction with chloroacetyl chloride/AlCl₃ to form 4-chloroacetyl-2,6-di-tert-butylphenol.

  • Reduction: Reduce the keto group to a secondary alcohol using NaBH₄.

  • Amination: Convert the alcohol to a mesylate (MsCl, Et₃N), then displace with ammonia (NH₃/MeOH, 100°C, sealed tube).

Key Data:

StepReagentsConditionsIntermediate
AcylationClCH₂COCl, AlCl₃0°C, 2 h4-chloroacetyl derivative
ReductionNaBH₄, MeOHRT, 4 h4-(2-hydroxyethyl) analog
AminationNH₃, MeOH100°C, 24 hTarget compound

Yield Optimization: Use of ultrasound or microwave irradiation may enhance reaction rates and yields in sterically demanding steps.

Environmental and Industrial Considerations

Solvent Recycling and Waste Minimization

The CN102924305A process emphasizes sustainability by recycling ethanol and aqueous NaOH via vacuum distillation, achieving near-zero waste. Similar protocols could be applied to aminoethyl synthesis by implementing:

  • Solvent Recovery: Distillation of ethanol/water mixtures post-reaction.

  • Catalyst Reuse: Immobilized catalysts (e.g., Pd on mesoporous silica) for hydrogenolysis steps.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Nitration-ReductionHigh regioselectivityMulti-step, alkylation challenges70–85%
Mannich HydrogenolysisScalable, one-potRequires high-pressure H₂80–95%
Directed MetalationRegiocontrolSensitive to moisture/air60–75%
Reductive AminationFlexible side-chain lengthOver-reduction risks65–80%

Q & A

Q. Q. What controls are essential when studying the pro-oxidant effects of 4-(2-Aminoethyl)-2,6-di-tert-butylphenol under high oxygen tension?

  • Methodological Answer: Include positive controls (e.g., menadione for ROS induction) and antioxidants (e.g., Trolox). Monitor dissolved oxygen levels with Clark-type electrodes. Pre-equilibrate culture media to 21% O₂ vs. hypoxic (5% O₂) conditions to isolate oxygen-dependent effects .

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